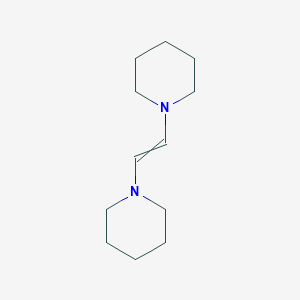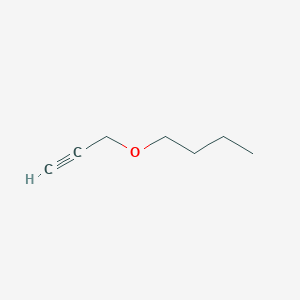
a-Propargyloxy-butyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-Propargyloxy-butyl: is an organic compound characterized by the presence of a propargyloxy group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of a-Propargyloxy-butyl typically involves the nucleophilic substitution of propargylic alcohols. One common method is the reaction of propargyl bromide with butyl alcohol in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as ruthenium or platinum can be employed to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: a-Propargyloxy-butyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond in the propargyloxy group to a double or single bond.
Substitution: Nucleophilic substitution reactions are common, where the propargyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Propargyl bromide and a suitable nucleophile in the presence of a base like K2CO3.
Major Products: The major products formed from these reactions include carbonyl compounds, alkenes, and substituted propargyloxy derivatives .
Wissenschaftliche Forschungsanwendungen
a-Propargyloxy-butyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of a-Propargyloxy-butyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby affecting cellular processes. The propargyloxy group can also participate in click chemistry reactions, facilitating the formation of stable triazole linkages .
Vergleich Mit ähnlichen Verbindungen
Propargyl alcohol: Shares the propargyl group but lacks the butyl chain.
Propargyl bromide: Used as a reagent in the synthesis of propargyloxy derivatives.
Propargyloxybenzene: Contains a propargyloxy group attached to a benzene ring.
Uniqueness: a-Propargyloxy-butyl is unique due to its combination of the propargyloxy group and butyl chain, which imparts distinct reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
929-27-1 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
1-prop-2-ynoxybutane |
InChI |
InChI=1S/C7H12O/c1-3-5-7-8-6-4-2/h2H,3,5-7H2,1H3 |
InChI-Schlüssel |
DVMVFRCTQPYCGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



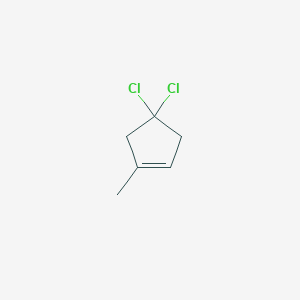
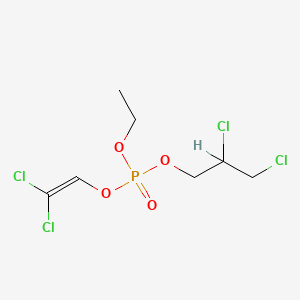
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
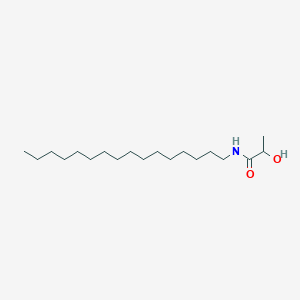

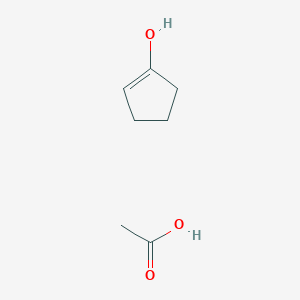
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
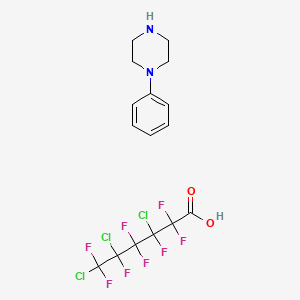
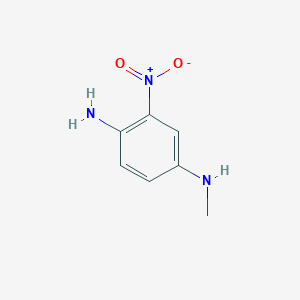

![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
